molecular formula C21H25N3O3S B11613198 1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethanone

1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethanone

Cat. No.: B11613198
M. Wt: 399.5 g/mol
InChI Key: GZVHTGXMSQAZRX-UHFFFAOYSA-N
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Description

1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, thiophene derivatives, and pyrrolidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of a pyrazole ring, a thiophene ring, and a pyrrolidine ring. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further study .

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C21H25N3O3S/c1-26-18-8-5-7-15(21(18)27-2)17-13-16(19-9-6-12-28-19)22-24(17)20(25)14-23-10-3-4-11-23/h5-9,12,17H,3-4,10-11,13-14H2,1-2H3

InChI Key

GZVHTGXMSQAZRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CN3CCCC3)C4=CC=CS4

Origin of Product

United States

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